molecular formula C18H20ClNO4S B4302555 ETHYL 3-(4-CHLOROBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE

ETHYL 3-(4-CHLOROBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE

Cat. No.: B4302555
M. Wt: 381.9 g/mol
InChI Key: GTYYOWSAJXNNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to an amino group, which is further connected to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(4-CHLOROBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the sulfonamide intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures.

    Esterification: The resulting sulfonamide intermediate is then reacted with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol at reflux conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Ethyl 3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent due to its sulfonamide moiety.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 3-(4-CHLOROBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biochemical effect.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-chlorophenyl)propanoate: Similar structure but lacks the sulfonamide group.

    Ethyl 3-(4-methylphenyl)propanoate: Similar structure but lacks the sulfonamide and chlorophenyl groups.

    4-Chlorobenzenesulfonamide: Contains the sulfonamide group but lacks the ester and propanoate moieties.

Uniqueness

Ethyl 3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is unique due to the presence of both the sulfonamide and ester functionalities, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-[(4-chlorophenyl)sulfonylamino]-3-(4-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4S/c1-3-24-18(21)12-17(14-6-4-13(2)5-7-14)20-25(22,23)16-10-8-15(19)9-11-16/h4-11,17,20H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYYOWSAJXNNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 3-(4-CHLOROBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 3-(4-CHLOROBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 3-(4-CHLOROBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 3-(4-CHLOROBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE
Reactant of Route 5
ETHYL 3-(4-CHLOROBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE
Reactant of Route 6
ETHYL 3-(4-CHLOROBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.